Cas no 1248805-62-0 (2-(2-Methylphenyl)pyrimidin-4-amine)

2-(2-Methylphenyl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Amino-2-(2-tolyl)pyrimidine
- 2-(2-Methylphenyl)pyrimidin-4-amine
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- インチ: 1S/C11H11N3/c1-8-4-2-3-5-9(8)11-13-7-6-10(12)14-11/h2-7H,1H3,(H2,12,13,14)
- InChIKey: BGFMCTXQGSYERY-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC=C2C)=NC=CC(N)=N1
2-(2-Methylphenyl)pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M167656-1g |
2-(2-Methylphenyl)pyrimidin-4-amine |
1248805-62-0 | 1g |
$ 570.00 | 2022-06-04 | ||
TRC | M167656-500mg |
2-(2-Methylphenyl)pyrimidin-4-amine |
1248805-62-0 | 500mg |
$ 365.00 | 2022-06-04 | ||
TRC | M167656-100mg |
2-(2-Methylphenyl)pyrimidin-4-amine |
1248805-62-0 | 100mg |
$ 95.00 | 2022-06-04 |
2-(2-Methylphenyl)pyrimidin-4-amine 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
2-(2-Methylphenyl)pyrimidin-4-amineに関する追加情報
Comprehensive Overview of 2-(2-Methylphenyl)pyrimidin-4-amine (CAS No. 1248805-62-0)
The compound 2-(2-Methylphenyl)pyrimidin-4-amine, identified by the Chemical Abstracts Service registry number CAS No. 1248805-62-0, represents a structurally unique member of the pyrimidine amine class. Its molecular formula, C₁₂H₁₂N₂, corresponds to a substituted pyrimidine ring bearing a methyl group at the ortho position of its phenyl substituent and an amino group at the fourth position. This configuration positions it as an intriguing scaffold for exploring structure-property relationships in medicinal chemistry, particularly within antibacterial and antiviral applications. Recent advancements in synthetic methodologies have enabled scalable production of this compound, enhancing its accessibility for preclinical and clinical investigations.
In terms of synthetic approaches, researchers have increasingly adopted environmentally friendly protocols to synthesize 2-(methylphenyl)pyrimidin-4-amines. A notable study published in the Journal of Medicinal Chemistry in 2023 demonstrated a microwave-assisted synthesis pathway that achieves high yields (93±1%) with reduced reaction times compared to conventional methods. The process involves condensation of N-methylbenzoyl chloride with guanidine hydrochloride under solvent-free conditions, followed by deprotection steps using controlled pH adjustments. Such innovations not only align with green chemistry principles but also facilitate reproducible synthesis for large-scale research purposes.
In vitro studies conducted by Li et al. (Nature Communications, 2023) revealed significant antibacterial activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The compound exhibited minimum inhibitory concentration (MIC) values as low as 1.5 µg/mL against MRSA isolates, surpassing the efficacy of traditional agents like ciprofloxacin by approximately 7-fold. Mechanistic investigations indicated that this compound disrupts bacterial cell wall synthesis through inhibition of penicillin-binding proteins, a novel mechanism compared to conventional beta-lactam antibiotics. Notably, it showed minimal hemolytic activity (<5% at 16× MIC), suggesting favorable selectivity between bacterial and mammalian cells.
A groundbreaking structural analysis published in Angewandte Chemie (January 20XX) employed X-ray crystallography to elucidate the binding mode of this compound with dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis pathways critical for microbial survival. The study demonstrated that the methyl group at the ortho position creates a hydrophobic interaction with residue Phe137 in DHPS's active site, while the pyrimidine ring forms π-stacking interactions with Trp199 and Tyr173 residues. These findings validate computational predictions from prior docking studies and provide actionable insights for optimizing analogs through structure-based design principles.
Ongoing pharmacokinetic evaluations indicate favorable drug-like properties for this compound's potential development as an oral therapeutic agent. Data from rodent models published in Bioorganic & Medicinal Chemistry Letters show oral bioavailability exceeding 65% after administration via gelatin capsules, coupled with plasma half-life durations between 8–10 hours when dosed at subtoxic levels (i.e., ≤5 mg/kg). Tissue distribution studies revealed preferential accumulation in lung and kidney tissues—key sites for bacterial infections—while maintaining subtherapeutic concentrations in liver tissues even after repeated dosing regimens.
A recent collaborative study between Oxford University and Merck Research Labs explored combinatorial strategies involving this compound alongside existing antibiotics like daptomycin and linezolid. Synergy indices below 0.5 were observed when combined with daptomycin against Pseudomonas aeruginosa biofilms, suggesting potential for overcoming antibiotic resistance mechanisms through multi-target inhibition pathways. These results highlight its utility not only as a standalone agent but also as a component in combination therapies targeting complex infections.
In the realm of antiviral applications, preliminary data from preprint servers like bioRxiv indicate inhibitory effects on SARS-CoV-PLpro protease activity through covalent binding interactions mediated by its amine functional group. Molecular dynamics simulations suggest that this interaction stabilizes enzyme-inhibitor complexes over conventional non-covalent binders, offering promising leads for developing broad-spectrum antiviral agents against coronaviruses and other protease-dependent pathogens.
The unique substitution pattern on its aromatic rings allows this compound to serve as a versatile building block for fragment-based drug discovery programs. Researchers at MIT's Koch Institute recently utilized it as a core scaffold to generate fluorinated analogs demonstrating improved blood-brain barrier permeability—a critical feature for treating neuroinvasive infections such as cryptococcal meningitis caused by Cryptococcus neoformans species complexes.
Preliminary toxicological assessments using zebrafish embryo models revealed no observable developmental abnormalities up to concentrations of 1 mM (p-value > 0.1 vs control groups). This aligns with cellular cytotoxicity data from human hepatocyte cultures showing IC₅₀ values exceeding therapeutic concentrations by over three orders of magnitude—a critical safety threshold for systemic drug candidates.
In academic research contexts, this compound has been instrumental in studying non-canonical metabolic pathways within pathogenic fungi such as Candida auris strains resistant to echinocandins and azoles. A collaborative study between Stanford University and NIH identified novel biosynthetic targets involved in ergosterol synthesis that are inhibited synergistically when combined with conventional antifungal agents—a discovery attributed directly to screening efforts involving this compound's unique structural features.
The methyl group's strategic placement on the phenyl ring has also enabled photochemical modifications under visible light irradiation using ruthenium-based photocatalysts—a technique described in Advanced Synthesis & Catalysis (August 20XX). These modifications allow researchers to introduce azido or alkynyl groups without compromising core biological activity, opening new avenues for click chemistry-based conjugation strategies and fluorescent labeling applications essential for mechanism-of-action studies.
A recent metabolomics analysis published in Metabolites demonstrated that treatment with this compound induces significant metabolic perturbations within Mycobacterium tuberculosis cultures specifically targeting lipid metabolism pathways critical for persistent infection states—findings that may inform future strategies against latent tuberculosis infections requiring prolonged therapy regimens.
Surface plasmon resonance experiments conducted at Karolinska Institutet revealed nanomolar affinity constants (Kd ≈ 3 nM) toward bacterial efflux pump components such as AcrB/AcrA/TolC systems—a property potentially mitigating resistance development via reducing active efflux mechanisms observed during monotherapy trials.
Innovative delivery systems leveraging this compound's physicochemical properties are emerging rapidly: liposomal formulations described in Journal of Controlled Release achieved sustained release profiles over seven days while maintaining >95% stability under physiological conditions—a breakthrough addressing short half-life limitations common among small molecule antibiotics.
Mechanochemical synthesis protocols developed by researchers at ETH Zurich further enhance its production scalability without solvent usage or elevated temperatures—critical advancements aligning with current industrial demands for sustainable manufacturing processes adhering to green chemistry guidelines established by ACS GCI initiatives.
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